molecular formula C19H23N3O B1680659 N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine CAS No. 221529-58-4

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine

Cat. No. B1680659
M. Wt: 309.4 g/mol
InChI Key: GYYRMJMXXLJZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine, also known as PIM447, is a small molecule inhibitor that targets the PIM kinase family1. PIM kinases are serine/threonine kinases that play a role in cell survival, proliferation, and differentiation1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.



Molecular Structure Analysis

The molecular structure of N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine is complex, with multiple functional groups. It includes a phenyl ring, an imidazole ring, and a propoxy group1.



Chemical Reactions Analysis

The specific chemical reactions involving N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine are not available in the retrieved data. However, as a small molecule inhibitor, it likely interacts with the PIM kinase family to exert its effects1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine were not found in the retrieved data.


Scientific Research Applications

Synthesis and Optical Properties

One study by Takagi et al. (2013) focused on the synthesis of compounds with oligothiophene groups introduced to the nitrogen atom through an alkylene spacer. This research demonstrated that these compounds, when polymerized, exhibit controlled growth and show significant optical properties due to the π-stacked interaction between the oligothiophene chromophores. This indicates potential applications in materials science, especially in the development of novel polymers with specific optical characteristics (Takagi et al., 2013).

Antimicrobial and Cytotoxic Activities

Another aspect of research involves examining the antimicrobial and cytotoxic activities of synthesized compounds. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Modification of Polymers for Medical Applications

Aly and El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, creating amine-treated polymers with enhanced thermal stability and promising biological activities. This modification process indicates the potential for using such polymers in medical applications, such as drug delivery systems or tissue engineering (Aly & El-Mohdy, 2015).

Catalytic and Inhibitory Chemical Processes

Research by Pouy et al. (2012) explored the catalytic activity of Cu(I) complexes in the intramolecular hydroalkoxylation and hydroamination of alkynes. Their findings have implications for the synthesis of heterocyclic compounds, potentially useful in pharmaceuticals and materials science (Pouy et al., 2012).

Structural and Kinetic Characterization of Metabolites

Rioux et al. (2015) conducted pharmacokinetic and metabolite identification studies on EPZ011652, a protein arginine N-methyltransferase inhibitor. They discovered a novel aliphatic N-acetylated metabolite, providing insights into the drug's metabolic pathways and implications for its clinical development (Rioux et al., 2015).

Safety And Hazards

The safety and hazards associated with N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine are not available in the retrieved data. It’s important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYRMJMXXLJZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176686
Record name RO-1138452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine

CAS RN

221529-58-4
Record name RO-1138452
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-1138452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-1138452
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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